Laurylamine hydrochloride, also known as dodecylamine hydrochloride, is a quaternary ammonium compound with the molecular formula . It appears as a white solid and is characterized by its amine functional group, which contributes to its basic properties. Laurylamine hydrochloride is soluble in water, albeit moderately, with a solubility of approximately 78 mg/L at 25 °C . The compound exhibits a melting point range of 196-188 °C and a boiling point of 247-249 °C .
Laurylamine hydrochloride can be irritating to the skin, eyes, and respiratory system. It is also harmful if swallowed. Here are some safety considerations:
The synthesis of laurylamine hydrochloride typically involves the reduction of 1-azidododecane or the reaction of dodecanol with ammonia under specific conditions. This process yields high purity levels (up to 97%) and can be performed using various solvents to facilitate the reaction . Another method includes reacting dodecylamine with hydrochloric acid, resulting in the formation of laurylamine hydrochloride.
Laurylamine hydrochloride finds diverse applications across several industries:
Studies on the interactions of laurylamine hydrochloride reveal its compatibility with various substrates. It has been shown to spontaneously adsorb onto carbon steel surfaces via its polar amine group, which enhances corrosion resistance in acidic environments . Additionally, its interaction with heavy metals has been explored for applications in removing contaminants from water.
Several compounds share structural similarities with laurylamine hydrochloride. Below is a comparison highlighting their unique features:
Compound Name | Molecular Formula | Unique Characteristics |
---|---|---|
Dodecylamine | C12H27N | A primary amine; used extensively as a surfactant |
Octadecylamine | C18H39N | Longer carbon chain; exhibits stronger hydrophobicity |
Tetradecylamine | C14H31N | Intermediate chain length; used in similar applications |
Laurylamine hydrochloride stands out due to its unique combination of properties that allow it to serve effectively in both industrial and pharmaceutical applications while maintaining moderate solubility and reactivity compared to its counterparts.
Laurylamine hydrochloride represents a well-defined organic compound with established nomenclature standards recognized by the International Union of Pure and Applied Chemistry [1] [6]. The primary IUPAC name for this compound is dodecan-1-amine;hydrochloride, which accurately reflects its structural composition consisting of a twelve-carbon aliphatic chain terminated with a primary amine group that has been protonated and paired with a chloride anion [2] [6]. An alternative IUPAC designation, dodecan-1-aminium chloride, emphasizes the ionic nature of the compound by highlighting the ammonium cation formation [6] [9].
The molecular formula of laurylamine hydrochloride is C₁₂H₂₈ClN, indicating the presence of twelve carbon atoms, twenty-eight hydrogen atoms, one chlorine atom, and one nitrogen atom [1] [2] [15]. The molecular weight has been consistently reported as 221.81 grams per mole across multiple authoritative chemical databases [1] [6] [43]. The compound's structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as [Cl-].CCCCCCCCCCCC[NH3+], which clearly illustrates the ionic dissociation between the chloride anion and the protonated dodecylamine cation [6] [9].
Parameter | Value |
---|---|
IUPAC Name | dodecan-1-amine;hydrochloride [1] [6] |
Alternative IUPAC Name | dodecan-1-aminium chloride [6] [9] |
Molecular Formula | C₁₂H₂₈ClN [1] [2] [15] |
Molecular Weight | 221.81 g/mol [1] [6] [43] |
SMILES | [Cl-].CCCCCCCCCCCC[NH3+] [6] [9] |
InChI | InChI=1S/C12H27N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h2-13H2,1H3;1H [6] |
InChI Key | TWFQJFPTTMIETC-UHFFFAOYSA-N [6] [9] |
The International Chemical Identifier string and its corresponding key provide unambiguous structural information that enables precise identification of laurylamine hydrochloride in chemical databases worldwide [6]. These standardized identifiers facilitate accurate chemical communication and database searches across international scientific communities.
Laurylamine hydrochloride is recognized by numerous synonyms and alternative designations that reflect various naming conventions and historical nomenclature practices [10] [11]. The compound is commonly referred to as dodecylamine hydrochloride, which directly correlates to its twelve-carbon chain structure [1] [9] [17]. Additional systematic names include n-dodecylamine hydrochloride and 1-dodecanamine hydrochloride, both of which specify the linear configuration and primary amine position [9] [10] [11].
The salt form designations include dodecylammonium chloride and n-dodecylammonium chloride, which emphasize the ammonium cation character when the amine group is protonated [3] [10] [11]. Trade names such as Armeen 12d hydrochloride are used in commercial applications, where the numerical designation typically corresponds to the carbon chain length [10] [11]. The descriptive name 1-aminododecane hydrochloride provides clear structural information by indicating the terminal amino group position [10] [11].
Common Name | Type |
---|---|
Laurylamine hydrochloride | Primary name [1] [2] |
Dodecylamine hydrochloride | Common name [1] [9] [17] |
n-Dodecylamine hydrochloride | IUPAC variant [9] [10] [11] |
1-Dodecanamine hydrochloride | Systematic name [10] [11] |
Dodecan-1-amine hydrochloride | IUPAC name [6] [9] |
Dodecylammonium chloride | Salt form name [3] [10] [11] |
n-Dodecylammonium chloride | Alternative salt name [10] [11] |
Laurylammonium hydrochloride | Alternative name [10] [11] [17] |
1-Aminododecane hydrochloride | Descriptive name [10] [11] |
Armeen 12d hydrochloride | Trade name [10] [11] |
Historical naming conventions have also produced variant designations such as lauramine hydrochloride and dodecanamine hydrochloride [10] [11]. These alternative names often appear in older literature and regulatory documents, reflecting the evolution of chemical nomenclature standards over time.
Laurylamine hydrochloride has been assigned unique identification numbers across multiple international chemical registry systems [1] [15] [16]. The Chemical Abstracts Service registry number 929-73-7 serves as the primary identifier for this compound in scientific literature and regulatory databases [1] [15] [17]. This CAS number provides unambiguous identification and is universally recognized by chemical suppliers, regulatory agencies, and research institutions worldwide.
Registry/Database | Identifier | Description |
---|---|---|
CAS Registry Number | 929-73-7 [1] [15] [17] | Chemical Abstracts Service registry number |
European Community Number | 213-205-7 [2] [35] | European Community regulatory number |
EINECS Number | 213-205-7 [2] [33] [35] | European Inventory of Existing Commercial Substances |
UNII (FDA) | 1V1470J2MF [2] [10] [36] | Unique Ingredient Identifier (FDA) |
PubChem CID | 458426 [2] [9] [43] | PubChem Compound Identifier |
PubChem Substance ID | 87567952 [1] [15] | PubChem Substance Database ID |
ChEMBL ID | CHEMBL113050 [2] [10] | ChEMBL database identifier |
MDL Number | MFCD00042017 [1] [15] [43] | MDL/Accelrys chemical identifier |
Reaxys Registry Number | 3553943 [1] [15] [42] | Reaxys chemical database number |
DSSTox Substance ID | DTXSID9044322 [2] [10] [34] | DSSTox Substance Identifier (EPA) |
ChemSpider ID | 12993 [3] [43] | ChemSpider database identifier |
Database-specific identifiers facilitate access to comprehensive chemical information across various platforms [37]. The PubChem Compound Identifier 458426 provides access to structural, physical, and biological activity data [2] [9] [43]. The ChEMBL identifier CHEMBL113050 links to bioactivity and pharmacological data, while the Reaxys registry number 3553943 connects to synthetic procedures and reaction information [2] [10] [42].
Laurylamine hydrochloride belongs to the organic compound class characterized by carbon-based molecular structures [25]. More specifically, it is classified as an aliphatic amine hydrochloride, representing a straight-chain aliphatic structure with amine functionality [23] [24]. The compound functions as a primary amine salt, where a single alkyl group is attached to the nitrogen atom [23] [25].
The twelve-carbon chain length places laurylamine hydrochloride within the dodecyl series of fatty amine derivatives [24]. These compounds are derived from lauric acid carbon chain structures and represent an important class of long-chain alkylamine salts [24]. As a primary aliphatic amine, the compound exhibits the characteristic -NH₂ functionality, which becomes protonated to form the ammonium structure in the hydrochloride salt [23] [25].
The compound is classified as a hydrochloride salt, where the chloride anion is paired with the protonated amine [26] [27]. When protonated, the structure resembles quaternary ammonium compounds, though it technically remains a primary amine salt rather than a true quaternary ammonium compound [26] [29]. This distinction is important for understanding the compound's chemical behavior and reactivity patterns.
Classification Level | Classification | Notes |
---|---|---|
Chemical Class | Organic compound [25] | Carbon-based molecular structure |
Subclass | Aliphatic amine hydrochloride [23] [24] | Straight-chain aliphatic structure with amine |
Functional Group | Primary amine salt [23] [25] | Single alkyl group attached to nitrogen |
Carbon Chain Length | Twelve carbon atoms (C₁₂) [24] | Dodecyl chain configuration |
Amine Type | Primary aliphatic amine [23] [25] | Primary (-NH₂) amine functionality |
Salt Type | Hydrochloride salt [26] [27] | Chloride anion paired with protonated amine |
Ion Type | Ammonium chloride [26] [29] | Quaternary-like ammonium structure when protonated |
Structural Family | Fatty amine derivatives [24] | Derived from lauric acid carbon chain |
Industrial Category | Surfactant precursor [24] | Used in chemical synthesis applications |
Chemical Series | Long-chain alkylamine salts [24] | Member of C₈-C₂₀ fatty amine family |
Irritant